molecular formula C16H32NaO2 B14077940 Sodium Palmitate (U-13C16, 98%+)

Sodium Palmitate (U-13C16, 98%+)

Cat. No.: B14077940
M. Wt: 295.30 g/mol
InChI Key: ZUWJMSFTDBLXRA-SJIUKAAASA-N
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Description

Sodium Palmitate (U-13C16, 98%) is a carbon-13 labeled saturated fatty acid. It is the sodium salt of palmitic acid, a common long-chain fatty acid found in both plants and animals. This compound is often used in metabolic research due to its stable isotope labeling, which allows for detailed tracking and analysis of metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium Palmitate (U-13C16, 98%) is typically synthesized through the saponification of palmitic acid with sodium hydroxide. The reaction involves heating palmitic acid with an aqueous solution of sodium hydroxide, resulting in the formation of sodium palmitate and water. The reaction conditions usually include:

  • Temperature: 70-80°C
  • Reaction Time: 1-2 hours
  • Molar Ratio: 1:1 (palmitic acid to sodium hydroxide)

Industrial Production Methods

In industrial settings, sodium palmitate is produced on a larger scale using similar saponification processes. The process involves:

  • Mixing palmitic acid with a sodium hydroxide solution in large reactors.
  • Heating the mixture to the desired temperature.
  • Continuous stirring to ensure complete reaction.
  • The product is then purified and dried to obtain sodium palmitate in its solid form.

Chemical Reactions Analysis

Types of Reactions

Sodium Palmitate (U-13C16, 98%) undergoes several types of chemical reactions, including:

    Oxidation: Sodium palmitate can be oxidized to produce various oxidation products, such as palmitic acid and other shorter-chain fatty acids.

    Reduction: It can be reduced to form palmitic alcohol.

    Substitution: Sodium palmitate can undergo substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products

    Oxidation: Palmitic acid, shorter-chain fatty acids.

    Reduction: Palmitic alcohol.

    Substitution: Metal palmitates (e.g., calcium palmitate, magnesium palmitate).

Scientific Research Applications

Sodium Palmitate (U-13C16, 98%) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of fatty acids.

    Biology: Employed in studies of lipid metabolism and the role of fatty acids in cellular processes.

    Medicine: Utilized in research on metabolic disorders, such as diabetes and obesity, to understand the effects of fatty acids on insulin resistance and other metabolic pathways.

    Industry: Applied in the production of soaps and detergents due to its surfactant properties.

Mechanism of Action

Sodium Palmitate (U-13C16, 98%) exerts its effects primarily through its role in lipid metabolism. It is incorporated into cellular membranes and can influence membrane fluidity and function. The compound is also involved in signaling pathways related to inflammation and insulin resistance. Key molecular targets include:

    Peroxisome proliferator-activated receptors (PPARs): Regulate the expression of genes involved in fatty acid metabolism.

    Toll-like receptors (TLRs): Play a role in the inflammatory response to fatty acids.

Comparison with Similar Compounds

Sodium Palmitate (U-13C16, 98%) can be compared with other similar compounds, such as:

    Sodium Stearate: Another sodium salt of a long-chain fatty acid, but with an 18-carbon chain.

    Sodium Oleate: A sodium salt of oleic acid, an unsaturated fatty acid with a double bond in its carbon chain.

    Sodium Laurate: A sodium salt of lauric acid, a shorter-chain fatty acid with 12 carbons.

Uniqueness

The uniqueness of Sodium Palmitate (U-13C16, 98%) lies in its carbon-13 labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a significant advantage in research applications, enabling detailed analysis of metabolic pathways and the fate of fatty acids in biological systems.

Properties

Molecular Formula

C16H32NaO2

Molecular Weight

295.30 g/mol

InChI

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1;

InChI Key

ZUWJMSFTDBLXRA-SJIUKAAASA-N

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O.[Na]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.[Na]

Origin of Product

United States

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